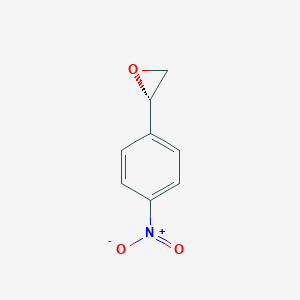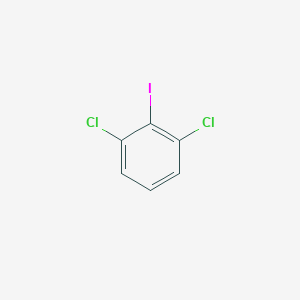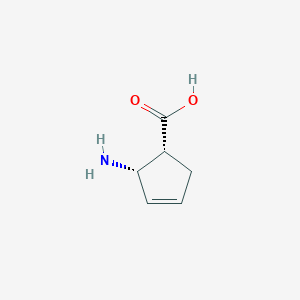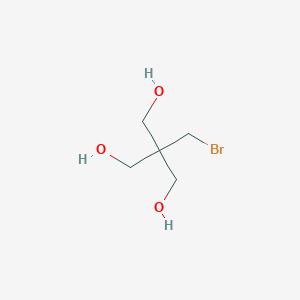
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
Overview
Description
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is a chemical compound that serves as a potential building block for the synthesis of amphiphilic macromolecules. It is related to 2-hydroxymethyl-1,3-propanediol and its derivatives, which have been studied for their solubility, interfacial properties, and potential applications in creating surfactants and polymers .
Synthesis Analysis
The synthesis of related compounds to 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- has been explored through various methods. For instance, 2-hydroxymethyl-1,3-propanediol can be synthesized by the condensation of acetaldehyde with formaldehyde and subsequent catalytic hydrogenation . Additionally, the synthesis of 2-methyl-2-polyfluoroalkenyloxymethyl-1,3-propanediols has been achieved by reacting 2-hydroxymethyl-2-methyl-1,3-propanediol with different reagents such as allyl bromide and perfluoroalkyl iodides, followed by catalysis and reduction processes .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the single-crystal X-ray structure of a 2-methyl-2-polyfluoroalkyloxymethyl-1,3-propanediol derivative was obtained, revealing its crystallization in the monoclinic space group and providing detailed unit cell dimensions . The molecular structure of 2-(hydroxymethyl)-1,3-propanediol has been determined to lie across a mirror plane with a specific space group, and its molecules are linked by hydrogen bonds forming sheets .
Chemical Reactions Analysis
The reactivity of 2-hydroxymethyl-1,3-propanediol and its derivatives has been demonstrated through various chemical reactions. These compounds can form complexes with metal ions such as nickel(II), copper(II), and zinc(II) in aqueous solutions, as studied using potentiometric techniques . The formation of surfactants has also been shown by facilitating the solubility of phenol and other compounds in perfluorodecalin .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxymethyl-1,3-propanediol derivatives have been studied, including their solubility and interfacial properties. The solid-liquid transformation and melting enthalpy of a tetrahydrate form of 2-hydroxymethyl-2-methyl-1,3-propanediol have been investigated using DSC, providing insights into its thermal behavior . The hydrogen bonding patterns in these compounds contribute to their physical properties and potential applications in materials science .
Scientific Research Applications
Synthesis Applications
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is involved in various synthesis processes. For instance, it has been utilized in the preparation of ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol via formaldehyde addition to ethyl acrylate (Byun, Reddy, & Bittman, 1994).
Crystal Structure and Hydrogen Bonding
The molecule of 2-(hydroxymethyl)-1,3-propanediol displays unique crystallographic properties, lying across a mirror plane in space group P2(1)/m, and is linked by O-H...O hydrogen bonds, forming sheets (Fernandes, Wardell, & Skakle, 2002).
Thermodynamics and Phase Transitions
Studies on 2,2-dimethyl 1,3-propanediol (NPG) and 2-hydroxymethyl 2-methyl 1,3-propanediol (PG) have shown interesting thermodynamic properties and solid-plastic phase transitions, making them useful for energy storage applications (Wilmet et al., 1990).
Downstream Processing in Bioproduction
1,3-Propanediol plays a significant role in biologically produced chemicals, where its separation from fermentation broth is a key process. The cost of this separation significantly impacts the overall production cost in microbial production (Xiu & Zeng, 2008).
Microbial Production and Industrial Applications
1,3-Propanediol is an important chemical raw material in industries such as printing and dyeing, coatings, inks, pharmaceuticals, and antifreeze. Advances in microbial production methods, especially using immobilization technology, have enhanced the efficiency of 1,3-Propanediol production (Gao et al., 2021).
Aqueous Two-Phase Extraction
Aqueous two-phase systems have been applied for the recovery of 1,3-propanediol from fermentation broth. This method demonstrates high partition coefficients and recovery rates, making it an effective and selective recovery process (Li et al., 2009).
Safety And Hazards
While specific safety and hazard information for 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol is not provided, it’s important to handle all chemicals with care and use appropriate safety measures. The supplier suggests that the customer must ensure that the products purchased are in a safe condition and that a safe system of work is in place .
properties
IUPAC Name |
2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHBAUIJVTLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066461 | |
| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
CAS RN |
19184-65-7 | |
| Record name | 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19184-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(hydroxymethyl)(bromomethyl)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3TKC3RXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

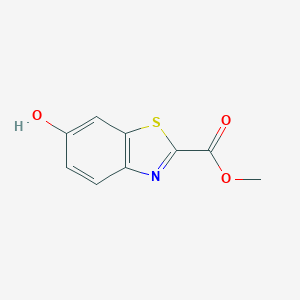
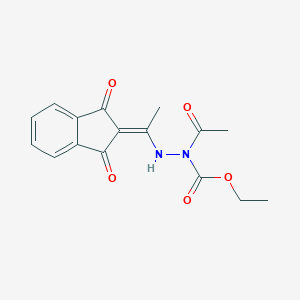
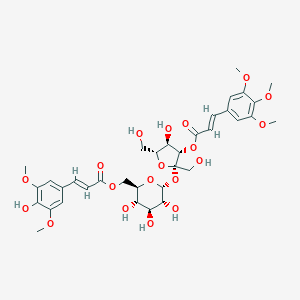
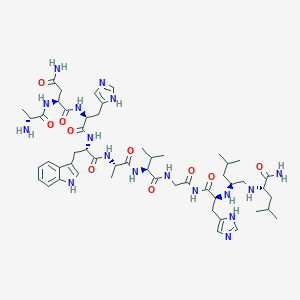
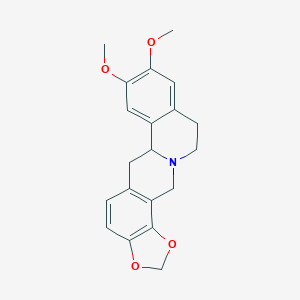
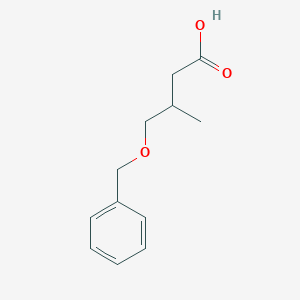
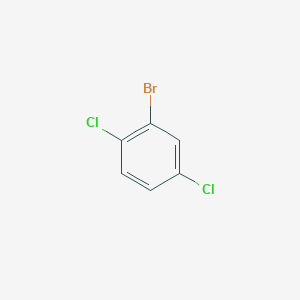
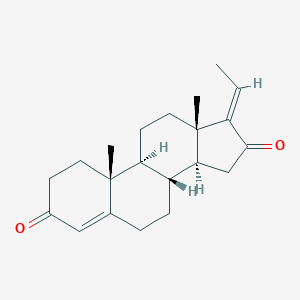
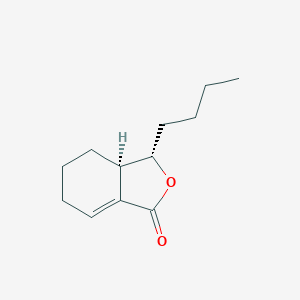
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
